molecular formula C11H11NO B1316814 4-(3-Butenyloxy)benzonitrile CAS No. 115022-60-1

4-(3-Butenyloxy)benzonitrile

Cat. No. B1316814
M. Wt: 173.21 g/mol
InChI Key: KRTAVQKUTUYWGI-UHFFFAOYSA-N
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Description

“4-(3-Butenyloxy)benzonitrile” is a chemical compound with the molecular formula C11H11NO . It is a derivative of benzonitrile, which is a colorless chemical compound with a sweet almond odor .


Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule can be studied .


Chemical Reactions Analysis

The chemical reactions involving benzonitrile derivatives are complex and can involve various steps . For example, the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride involves the formation of benzaldoxime, followed by the dehydration of in situ generated benzaldoxime to benzonitrile .


Physical And Chemical Properties Analysis

Benzonitrile is a colorless chemical compound with a sweet almond odor . It is used as a common solvent in the perfumery and pharmaceutical industries and as a solvent to extract fatty acids and hydrocarbons .

Scientific Research Applications

Electrolyte Additives for High Voltage Lithium Ion Batteries

A study explored the use of 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries. This compound significantly improved the cyclic stability of the battery, demonstrating its potential as an effective additive in battery technology (Huang et al., 2014).

Liquid Crystalline Behavior and Photophysical Properties

Another research focused on a series of luminescent benzonitriles with potential as mesogens, which are compounds that exhibit liquid crystalline behavior. These compounds showed promising properties for applications in materials science, particularly in the development of displays and optical devices (Ahipa et al., 2014).

Corrosion Inhibition

Benzonitrile derivatives have been studied for their role as corrosion inhibitors for mild steel in acid medium. These compounds exhibited excellent corrosion inhibition efficiency, showcasing their potential in materials protection and preservation (Chaouiki et al., 2018).

Safety And Hazards

Benzonitrile is combustible and can be harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling it . It should be stored in a well-ventilated place and kept cool .

Future Directions

The future directions in the research of benzonitrile derivatives involve the development of green synthesis methods . The use of ionic liquid as a recycling agent has been proposed as a novel green synthetic route . This method is applicable to the green synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .

properties

IUPAC Name

4-but-3-enoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h2,4-7H,1,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTAVQKUTUYWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553519
Record name 4-[(But-3-en-1-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Butenyloxy)benzonitrile

CAS RN

115022-60-1
Record name 4-[(But-3-en-1-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Cyanophenol (30 g, 250 mmol) was mixed with K2CO3 (72.5 g, 525 mmol) and stirred for 60 minutes. 4-Bromo-1-butene (50 g, 370 mmol) was added dropwise. The reaction mixture was stirred at 60° C. overnight. The solids were filtered off and the solvents were evaporated. The residue was dissolved in DCM. and washed with 1 N NaOH. The organic layer was separated, dried (Na2SO4) and evaporated to give 37 g (58%) of the sub-title compound.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
72.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
58%

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